molecular formula C16H22N2O3S B508830 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 1003989-01-2

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B508830
CAS No.: 1003989-01-2
M. Wt: 322.4g/mol
InChI Key: KEXNFQKERKFIEG-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with a tert-butyl group, an ethoxy group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins and enzymes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl, ethoxy, and sulfonyl groups on the pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-21-14-8-7-13(16(3,4)5)11-15(14)22(19,20)18-10-9-12(2)17-18/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXNFQKERKFIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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